molecular formula C22H28ClN3O5 B6750730 2-(4-chloro-3-methylphenoxy)-N-[4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]propanamide

Cat. No.: B6750730
M. Wt: 449.9 g/mol
InChI Key: DZIZLOODKVJPDH-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, an oxadiazole ring, and an oxan-4-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]propanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3-methylphenol to form 4-chloro-3-methylphenol. This is followed by the reaction with an appropriate alkylating agent to introduce the phenoxy group.

    Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring. This can be achieved through the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, under acidic or basic conditions.

    Coupling Reactions: The final step involves the coupling of the phenoxy intermediate with the oxadiazole ring and the oxan-4-yl moiety. This can be achieved through various coupling reactions, such as amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]propanamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving chlorinated phenoxy compounds and oxadiazole rings.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The chlorinated phenoxy group and the oxadiazole ring are known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenol: A simpler chlorinated phenol compound with similar structural features.

    2-(4-chloro-3-methylphenoxy)-2-methylpropanoic acid: Another compound with a chlorinated phenoxy group, but with different functional groups.

    4-chloro-2-methoxyphenol: A related compound with a methoxy group instead of a methyl group.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]propanamide is unique due to its combination of a chlorinated phenoxy group, an oxadiazole ring, and an oxan-4-yl moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler or related compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O5/c1-14-13-17(3-4-18(14)23)30-15(2)20(27)25-22(7-11-29-12-8-22)21-24-19(26-31-21)16-5-9-28-10-6-16/h3-4,13,15-16H,5-12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIZLOODKVJPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2(CCOCC2)C3=NC(=NO3)C4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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